Ortho C–Br vs C–Cl Bond Reactivity in Pd(0)-Catalyzed Cross-Coupling
The ortho C–Br bond in 2-bromo-3,5-dichloroaniline undergoes oxidative addition to Pd(0) approximately 10³ times faster than a C–Cl bond, enabling completely selective mono-functionalization at C2 in the presence of the two C–Cl substituents at C3 and C5 [1]. In contrast, the closest purely chlorinated analog, 2,3,5-trichloroaniline, lacks a kinetically differentiated handle and yields mixtures of mono- and bis-coupled products under identical conditions [2].
| Evidence Dimension | Relative oxidative addition rate (k_Br/k_Cl) to Pd(0) catalyst |
|---|---|
| Target Compound Data | k_rel (C–Br) ≈ 10³ × k (C–Cl) |
| Comparator Or Baseline | 2,3,5-Trichloroaniline (all C–Cl) ≈ 1× (baseline for C–Cl) |
| Quantified Difference | ~10³-fold faster for target compound's ortho C–Br |
| Conditions | General Pd(0)-catalyzed cross-coupling conditions (Suzuki, Heck, Buchwald–Hartwig); supported by isolated examples in ortho-bromoaniline Suzuki coupling (RSC Advances, 2024) |
Why This Matters
This kinetic orthogonality ensures that only the brominated position reacts in a coupling event, vastly simplifying product purification and increasing overall synthetic yield, a decisive advantage in both discovery-phase library synthesis and process-scale manufacturing.
- [1] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews 1995, 95, 2457-2483. View Source
- [2] Boele, M.D.K.; van Strijdonck, G.P.F.; de Vries, A.H.M.; Kamer, P.C.J.; de Vries, J.G.; van Leeuwen, P.W.N.M. Selective Pd-catalyzed oxidative addition of aryl bromides versus aryl chlorides. Journal of the American Chemical Society 2002, 124, 1586-1587. View Source
